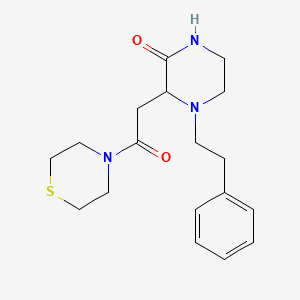![molecular formula C22H22N2O2 B6108485 [1-(1,2-Oxazol-3-ylmethyl)piperidin-3-yl]-(4-phenylphenyl)methanone](/img/structure/B6108485.png)
[1-(1,2-Oxazol-3-ylmethyl)piperidin-3-yl]-(4-phenylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(1,2-Oxazol-3-ylmethyl)piperidin-3-yl]-(4-phenylphenyl)methanone: is a complex organic compound that features a unique structure combining an oxazole ring, a piperidine ring, and a biphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1,2-Oxazol-3-ylmethyl)piperidin-3-yl]-(4-phenylphenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Coupling with Biphenyl Moiety: The final step involves coupling the oxazole-piperidine intermediate with a biphenyl derivative using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
[1-(1,2-Oxazol-3-ylmethyl)piperidin-3-yl]-(4-phenylphenyl)methanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
[1-(1,2-Oxazol-3-ylmethyl)piperidin-3-yl]-(4-phenylphenyl)methanone: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of [1-(1,2-Oxazol-3-ylmethyl)piperidin-3-yl]-(4-phenylphenyl)methanone involves its interaction with specific molecular targets. The oxazole ring can interact with enzyme active sites, while the piperidine ring may enhance binding affinity through hydrophobic interactions. The biphenyl moiety contributes to the overall stability and specificity of the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
[1-(1,2-Oxazol-3-ylmethyl)piperidin-3-yl]-(4-phenylphenyl)methanone: can be compared with compounds like 1,2-Cyclohexane dicarboxylic acid diisononyl ester and Palladium(II) acetate
Uniqueness
Structural Uniqueness: The combination of oxazole, piperidine, and biphenyl moieties is unique and not commonly found in other compounds.
Functional Properties:
Properties
IUPAC Name |
[1-(1,2-oxazol-3-ylmethyl)piperidin-3-yl]-(4-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c25-22(19-10-8-18(9-11-19)17-5-2-1-3-6-17)20-7-4-13-24(15-20)16-21-12-14-26-23-21/h1-3,5-6,8-12,14,20H,4,7,13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYDKSLLIYWNQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NOC=C2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B6108410.png)
![2-methyl-6-{[2-methyl-4-(4-methylphenyl)-1-piperazinyl]carbonyl}-3(2H)-pyridazinone trifluoroacetate](/img/structure/B6108416.png)
![3-(4-fluorophenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6108422.png)
![ethyl (5Z)-2-[(4-fluorophenyl)amino]-5-(3-nitrobenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B6108436.png)

![3-{1-[(1,2-dimethyl-1H-indol-3-yl)methyl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6108443.png)
![3,4-dichloro-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B6108458.png)
![8-({[1-(hydroxymethyl)cyclobutyl]methyl}amino)-2,6-dimethyl-2-octanol](/img/structure/B6108465.png)
![ETHYL (5Z)-2-METHYL-5-[(3-NITROPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B6108471.png)

![5-{4-[(3-hydroxyphenyl)amino]phthalazin-1-yl}-N,N,2-trimethylbenzenesulfonamide](/img/structure/B6108499.png)
![N-[(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)methyl]-4-biphenylcarboxamide](/img/structure/B6108504.png)
![2-[(3-hydroxypropyl)amino]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B6108510.png)
![4-tert-butyl-N'-[2-(4-phenylphenyl)acetyl]benzohydrazide](/img/structure/B6108518.png)
